
3-(Bromoacetyl)-4-hydroxy-2H-1-benzopyran-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Bromoacetyl)-4-hydroxy-2H-chromen-2-one is a derivative of coumarin, a class of compounds known for their diverse biological activities and applications in various fields. Coumarins are naturally occurring compounds found in many plants and have been extensively studied for their pharmacological properties. The addition of a bromoacetyl group to the coumarin structure enhances its reactivity and potential for further chemical modifications, making it a valuable compound in synthetic chemistry and drug discovery .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-bromoacetyl)-4-hydroxy-2H-chromen-2-one typically involves the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base such as piperidine, followed by bromination. The reaction proceeds as follows :
Condensation Reaction: Salicylaldehyde reacts with ethyl acetoacetate in the presence of piperidine to form 3-acetylcoumarin.
Bromination: The 3-acetylcoumarin is then treated with bromine in chloroform to yield 3-(2-bromoacetyl)-4-hydroxy-2H-chromen-2-one.
Industrial Production Methods
While specific industrial production methods for 3-(2-bromoacetyl)-4-hydroxy-2H-chromen-2-one are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield .
Analyse Chemischer Reaktionen
Types of Reactions
3-(2-Bromoacetyl)-4-hydroxy-2H-chromen-2-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromoacetyl group is highly reactive towards nucleophiles, leading to the formation of various substituted derivatives.
Condensation Reactions: It can participate in condensation reactions with amines and other nucleophiles to form heterocyclic compounds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution and condensation reactions
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alcohols. Reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Condensation Reactions: These reactions often require catalysts such as piperidine or other bases and are conducted under reflux conditions
Major Products
The major products formed from these reactions include various heterocyclic compounds such as thiophenes, imidazoles, pyrazoles, thiazoles, triazoles, pyrans, and pyridines. These products are valuable in medicinal chemistry and materials science .
Wissenschaftliche Forschungsanwendungen
3-(2-Bromoacetyl)-4-hydroxy-2H-chromen-2-one has numerous applications in scientific research:
Chemistry: It serves as a versatile building block for the synthesis of polyfunctionalized heterocyclic systems.
Wirkmechanismus
The mechanism of action of 3-(2-bromoacetyl)-4-hydroxy-2H-chromen-2-one involves its interaction with biological targets through its reactive bromoacetyl group. This group can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to inhibition or modulation of their activity. The compound’s ability to form heterocyclic structures also contributes to its biological activity by enhancing its binding affinity and specificity for molecular targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Acetylcoumarin: Lacks the bromoacetyl group, making it less reactive and versatile in chemical synthesis.
4-Hydroxycoumarin: A simpler structure with significant anticoagulant properties but limited in terms of further chemical modifications.
3-(2-Chloroacetyl)-4-hydroxy-2H-chromen-2-one: Similar to the bromoacetyl derivative but with different reactivity and biological activity due to the presence of a chlorine atom instead of bromine
Uniqueness
3-(2-Bromoacetyl)-4-hydroxy-2H-chromen-2-one stands out due to its enhanced reactivity, allowing for the synthesis of a wide range of heterocyclic compounds. Its biological activities, particularly its antiproliferative and antimicrobial effects, make it a valuable compound in drug discovery and medicinal chemistry .
Eigenschaften
CAS-Nummer |
24238-62-8 |
|---|---|
Molekularformel |
C11H7BrO4 |
Molekulargewicht |
283.07 g/mol |
IUPAC-Name |
3-(2-bromoacetyl)-4-hydroxychromen-2-one |
InChI |
InChI=1S/C11H7BrO4/c12-5-7(13)9-10(14)6-3-1-2-4-8(6)16-11(9)15/h1-4,14H,5H2 |
InChI-Schlüssel |
ZOZNFJWBCXQUNC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=C(C(=O)O2)C(=O)CBr)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benz[a]anthracen-7-ol](/img/structure/B14686536.png)
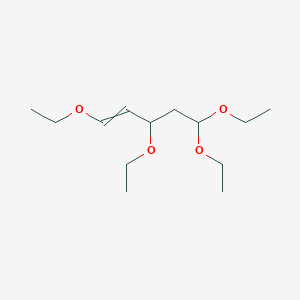
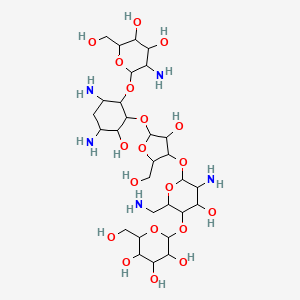
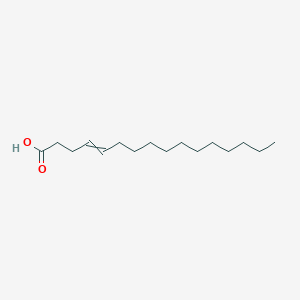
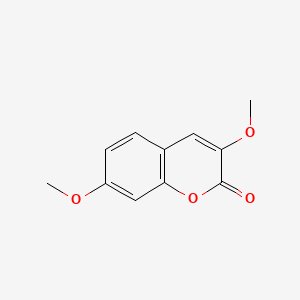

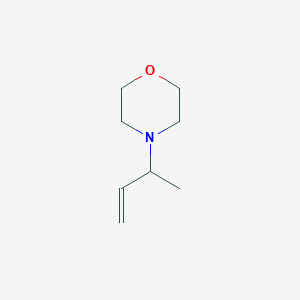


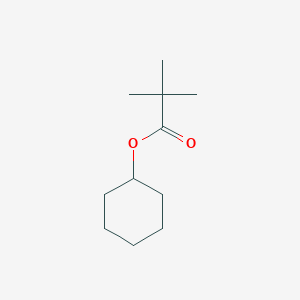

![2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-[[3-[[(2-hydroxyethyl)amino]sulfonyl]-4,5-dimethylphenyl]amino]-9,10-dioxo-](/img/structure/B14686601.png)
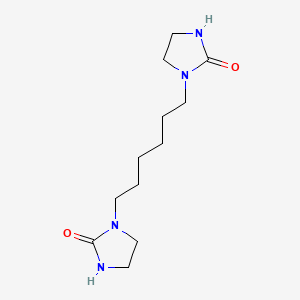
![4-Methyldibenzo[b,lmn]phenanthridine](/img/structure/B14686615.png)
